

Docking Studies of Isoxazole Derivatives with Protein Targets: A Comparative Guide

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Compound of Interest

Compound Name: 3-isobutylisoxazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on various **3-isobutylisoxazol-5-amine** derivatives and other related isoxazole compounds. The data presented here is compiled from multiple studies to offer insights into the binding affinities and potential inhibitory activities of these compounds against a range of protein targets. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole scaffold.

Comparative Docking Performance of Isoxazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the docking scores and in vitro activity of various isoxazole derivatives against different protein targets, providing a comparative overview of their potential efficacy.

Table 1: Docking Scores and Binding Affinities of Isoxazole Derivatives against Various Protein Targets

Derivative Class	Protein Target	Docking Score (kcal/mol)	Reference Compound	Docking Score of Reference (kcal/mol)
Phenylisoxazole Quinoxalin-2-amine	α -Amylase	-	Acarbose	-
Phenylisoxazole Quinoxalin-2-amine	α -Glucosidase	-9.0 \pm 0.20	Acarbose	-7.5 \pm 0.00
Isoxazole-Carboxamide	COX-1	-	-	-
Isoxazole-Carboxamide	COX-2	-	-	-
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine	TRIM24 Bromodomain	-	-	-
3,4-substituted phenyl 3-chloroacrylaldehyde Isoxazole	CYP1A2	Good	Erlotinib, Gemcitabine, Ketoconazole	-
3,4-substituted phenyl 3-chloroacrylaldehyde Isoxazole	CYP2C9	Good	Erlotinib, Gemcitabine, Ketoconazole	-
3,4-substituted phenyl 3-chloroacrylaldehyde Isoxazole	CYP2D6	Good	Erlotinib, Gemcitabine, Ketoconazole	-
Ethyl butyrylacetate with aromatic	Carbonic Anhydrase	-	-	-

aldehyde

Isoxazole

Table 2: In Vitro Inhibitory Activity of Isoxazole Derivatives

Derivative Class	Protein Target	IC50
Phenylisoxazole Quinoxalin-2-amine (Compound 5h)	α -Amylase	16.4 \pm 0.1 μ M[1]
Phenylisoxazole Quinoxalin-2-amine (Compound 5c)	α -Glucosidase	15.2 \pm 0.3 μ M[1]
Isoxazole-Carboxamide (Compound A13)	COX-1	64 nM[2]
Isoxazole-Carboxamide (Compound A13)	COX-2	13 nM[2]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (Compound 11d)	TRIM24 Bromodomain	1.88 μ M[3]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (Compound 11h)	TRIM24 Bromodomain	2.53 μ M[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for molecular docking and in vitro assays.

Molecular Docking Protocol

A generalized molecular docking protocol synthesized from the methodologies reported in the referenced studies is outlined below.

- Protein Preparation:

- The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are removed from the protein structure.
- Polar hydrogen atoms are added to the protein.
- Partial atomic charges (e.g., Kollman charges) are assigned.
- The protein structure undergoes energy minimization to relieve any steric clashes.
- Ligand Preparation:
 - The 2D structures of the isoxazole derivatives are sketched using chemical drawing software.
 - The 2D structures are converted to 3D conformations.
 - The ligand structures are optimized and their energy is minimized using appropriate force fields (e.g., B3LYP/6-31G).[4]
- Docking Simulation:
 - Molecular docking calculations are performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[4][5]
 - A grid box is defined around the active site of the target protein to specify the search space for the ligand.
 - The docking algorithm explores various conformations and orientations of the ligand within the active site.
- Analysis of Docking Results:
 - The docking scores, typically in kcal/mol, are used to rank the ligands based on their predicted binding affinity. A more negative score generally indicates a stronger binding affinity.[5]

- The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

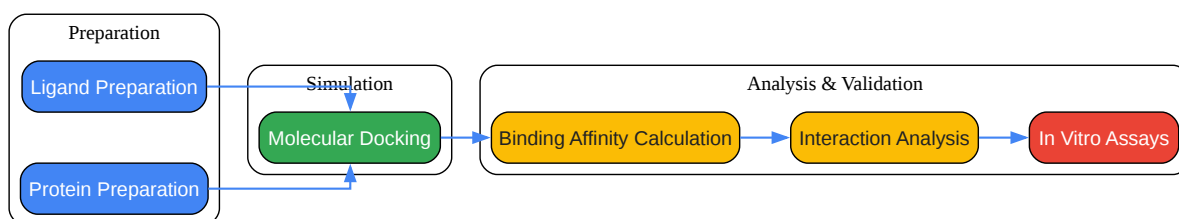
In Vitro Enzyme Inhibition Assays

The following are representative protocols for the in vitro enzyme inhibition assays mentioned in the comparison tables.

- α -Amylase and α -Glucosidase Inhibition Assay: The inhibitory activity of the synthesized phenylisoxazole quinoxalin-2-amine hybrids against α -amylase and α -glucosidase was evaluated. Acarbose was used as the positive control.[1]
- COX-1 and COX-2 Inhibition Assay: An in vitro COX inhibition assay kit was used to evaluate the inhibitory potency and selectivity of isoxazole-carboxamide derivatives towards COX-1 and COX-2 enzymes.[2]
- TRIM24 Bromodomain Inhibition Assay (Alphascreen): The inhibitory activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against the TRIM24 bromodomain was determined using an Alphascreen assay.[3]

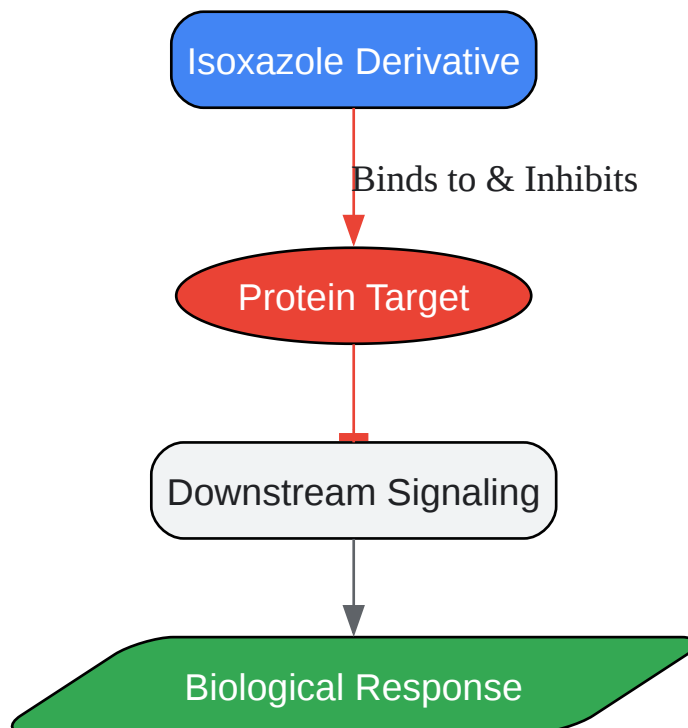
Visualizations

The following diagrams illustrate key concepts and workflows related to the docking studies of isoxazole derivatives.



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A generalized workflow for molecular docking studies.



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Inhibition of a protein target by an isoxazole derivative.

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